The primary source of (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate is the microbial degradation of industrial chemicals. It is notably produced during the aerobic mineralization of 4-hydroxyacetophenone by Pseudomonas fluorescens ACB, which oxidizes hydroquinone to this compound before further conversion to 3-oxoadipate . This pathway highlights its importance in bioremediation and environmental detoxification processes.
The synthesis of (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate can be achieved through microbial fermentation processes. Specifically, it is produced by the oxidation of hydroquinone via enzymatic reactions facilitated by specific bacterial strains.
In Pseudomonas fluorescens ACB, hydroquinone undergoes oxidation to form (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate. The pathway involves multiple enzymatic steps where key enzymes catalyze the transformation of substrates into intermediates and final products. The characterization of these enzymes has been documented through various biochemical studies that confirm their activity and specificity .
The molecular structure of (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate features a conjugated system that includes a hydroxyl group and a keto group. The structural representation can be denoted as follows:
The compound has a monoisotopic mass of approximately 142.027 Daltons . Its structural characteristics contribute to its reactivity and interaction with various biological systems.
(2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate participates in several biochemical reactions primarily related to aromatic compound degradation. It can be further metabolized into 3-oxoadipate through specific enzymatic pathways.
The conversion from (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate to 3-oxoadipate involves two main enzymatic steps:
The mechanism by which (2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate acts within microbial metabolic pathways involves its role as an intermediate in the degradation of aromatic compounds. The oxidation process transforms hydroquinone into this compound and subsequently into other metabolites.
Studies have shown that certain enzymes involved in these processes are encoded by specific gene clusters within Pseudomonas species. For instance, genes such as hapCDEFGHIBA are responsible for encoding enzymes that facilitate these conversions .
(2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate exhibits properties typical of organic acids including solubility in water due to its carboxylic acid functional group.
The compound's reactivity is influenced by its functional groups; it can participate in various chemical reactions such as oxidation-reduction reactions and nucleophilic attacks due to its conjugated double bonds and carbonyl groups.
Relevant data includes:
(2E,4Z)-4-hydroxy-6-oxohexa-2,4-dienoate has applications in:
This compound exemplifies the intricate biochemical processes employed by microorganisms to detoxify harmful substances and illustrates the potential for utilizing such pathways in environmental applications.
(2E,4Z)-4-Hydroxy-6-oxohexa-2,4-dienoate (4-HMS) is a pivotal metabolic intermediate in the bacterial degradation of aromatic pollutants via the meta-cleavage pathway. This compound, also termed (2E,4Z)-4-hydroxymuconic semialdehyde [3] [8], forms when catechol or substituted catechols undergo extradiol dioxygenation. The enzymatic cascade initiates with catechol 2,3-dioxygenase (e.g., XylE or NahH), which cleaves the aromatic ring ortho to the hydroxyl groups, yielding 2-hydroxymuconic semialdehyde (2-HMS). Isomerization of 2-HMS by specific tautomerases generates the 4-HMS isomer [8]. Subsequently, 4-hydroxy-4-methyl-2-oxovalerate aldolase or 4-oxalocrotonate decarboxylase processes 4-HMS into downstream metabolites like 2-oxopent-4-enoate, ultimately entering the TCA cycle [5] [8].
A critical enzymatic step involves the NAD⁺-dependent oxidation of 4-HMS to 2-maleylacetate, catalyzed by 4-hydroxymuconic-semialdehyde dehydrogenase (EC 1.2.1.61). This reaction (Figure 1) is essential for funneling aromatic breakdown products into central metabolism:
(2E,4Z)-4\text{-Hydroxy-6-oxohexa-2,4-dienoate} + \text{NAD}^+ + \text{H}_2\text{O} \rightarrow \text{2-maleylacetate} + \text{NADH} + 2\text{H}^+
Table 1: Key Enzymes in the 4-HMS Meta-Cleavage Pathway
Enzyme | Gene | Function |
---|---|---|
Catechol 2,3-dioxygenase | xylE | Cleaves catechol ring to form 2-hydroxymuconic semialdehyde |
Muconate semialdehyde isomerase | nahQ | Converts 2-HMS to (2E,4Z)-4-HMS |
4-HMS dehydrogenase | mcpD | Oxidizes 4-HMS to 2-maleylacetate using NAD⁺ |
2-Maleylacetate reductase | mhpF | Reduces 2-maleylacetate to 3-oxoadipate for TCA cycle entry |
The fate of 4-HMS diverges significantly based on catechol substitution patterns:
Table 2: Substrate Specificity of Meta-Cleavage Hydrolases
Substrate | Product | Enzyme | Km (mM) |
---|---|---|---|
2-Hydroxy-6-oxohepta-2,4-dienoate (HOHD) | Acetate + 2-hydroxypentadienoate | TodF | 0.036–0.36 |
2-Hydroxy-6-oxo-6-(2'-aminophenyl)hexadienoate | Benzoate + 2-hydroxypentadienoate | CarC | 0.0046 |
2-Hydroxymuconic semialdehyde | Not hydrolyzed | — | — |
Carbazole, a nitrogen-containing heterocyclic pollutant, undergoes aerobic degradation via meta-cleavage to produce 2-hydroxy-6-oxo-6-(2-aminophenyl)hexa-2,4-dienoate—a direct analog of 4-HMS with an ortho-aminophenyl substitution. The hydrolase CarC (EC 3.7.1.15) specifically cleaves this compound into 2-hydroxypenta-2,4-dienoate and anthranilate (2-aminobenzoate) [6] [10]. This reaction is physiologically critical because:
The degradation of carbazole to 4-HMS analogs is orchestrated by conserved gene clusters in Pseudomonas and related genera. In Pseudomonas resinovorans CA10, the car gene cluster (carCDEFGHIBA) encodes all enzymes for carbazole mineralization [6]:
Regulatory genes (e.g., hapR/hapI) encode LysR-type transcription factors that activate pathway expression in response to pathway intermediates like cis-2'-aminobenzalpyruvate [6]. The hapCDEFGHIBA cluster in P. putida exhibits a similar organization but is induced by salicylate. This modularity enables horizontal gene transfer, allowing Pseudomonas spp. to adapt the 4-HMS hydrolysis machinery for diverse aromatic substrates [6] [10].
Table 3: Gene Products in Carbazole Degradation Pathways
Gene | Product Function | Role in 4-HMS Analog Degradation |
---|---|---|
carB | Extradiol dioxygenase | Generates 4-HMS analog from aminodihydroxybiphenyl |
carC | Hydrolase | Cleaves 4-HMS analog to anthranilate and HPD |
carD | Anthranilate 1,2-dioxygenase | Degrades anthranilate for TCA cycle entry |
hapR | LysR-type transcriptional regulator | Induces car operon expression |
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